molecular formula C4H4N2O2S B1682259 2-Thiobarbituric acid CAS No. 504-17-6

2-Thiobarbituric acid

Cat. No.: B1682259
CAS No.: 504-17-6
M. Wt: 144.15 g/mol
InChI Key: RVBUGGBMJDPOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiobarbituric acid (2-TBA), with the molecular formula C₄H₄N₂O₂S, is a sulfur-containing analog of barbituric acid (BA). Its structure features a pyrimidinedione core where the oxygen atom at the 2-position is replaced by a thiol (-SH) group . This substitution confers distinct chemical and physical properties, such as enhanced nucleophilicity and altered hydrogen-bonding capabilities, making 2-TBA a versatile reagent in analytical chemistry, materials science, and pharmacology .

2-TBA is widely used to quantify lipid peroxidation products like malondialdehyde (MDA) via the thiobarbituric acid reactive substances (TBARS) assay . It also forms coordination complexes with metals (e.g., triphenyltin(IV)) for antitumor applications and serves as a precursor for synthesizing bioactive heterocycles .

Preparation Methods

Thiobarbituric acid can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with malonic acid in the presence of a strong acid, such as hydrochloric acid. The reaction conditions typically include heating the mixture to a temperature of around 100°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Thiobarbituric acid undergoes various types of chemical reactions, including:

    Oxidation: Thiobarbituric acid can be oxidized to form disulfides or sulfoxides under specific conditions.

    Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: Thiobarbituric acid can undergo substitution reactions where the hydrogen atoms on the nitrogen or carbon atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.

Scientific Research Applications

Measurement of Lipid Oxidation

Overview:
2-Thiobarbituric acid is predominantly used in the thiobarbituric acid reactive substances (TBARS) assay to measure lipid oxidation. This method is crucial for assessing the quality and safety of food products, especially meats and oils.

Methodology:
The TBARS assay involves the reaction of this compound with malondialdehyde (a byproduct of lipid peroxidation), resulting in a colored complex that can be quantified spectrophotometrically. The original method, developed by Turner et al. in the 1950s, has undergone numerous modifications to improve sensitivity and specificity.

Study Method Findings
Buege & Aust (1978)Conventional TBARS assayMixed 1 mL sample with 2 mL TCA and 0.375% TBA; absorbance measured at 535 nm. High reproducibility noted but concerns over specificity due to reaction with other aldehydes .
Fluorometric MethodModified TBARS assayDeveloped a more sensitive fluorometric method for meat samples; recovery rates averaged 91% .

Antioxidant Activity Assessment

Overview:
The TBA assay is also employed to evaluate antioxidant activity in various biological samples. Despite its limitations in reproducibility, it remains a complementary method alongside other antioxidant assays.

Case Studies:

  • Food Products: The TBA assay has been applied to assess the antioxidant properties of various food items, demonstrating its utility in food preservation studies.
  • Biological Samples: Research has shown that the assay can effectively measure lipid peroxidation in human and animal models, aiding in understanding oxidative stress-related diseases .

Corrosion Inhibition

Overview:
Recent studies have explored the use of this compound as a corrosion inhibitor for metals, particularly in saline environments.

Research Findings:

  • A study demonstrated that TBA could inhibit corrosion on API X60 steel in a 3.5% NaCl solution with efficiencies exceeding 90%. The mechanism involved the adsorption of TBA on the metal surface, which was analyzed using electrochemical techniques .
Parameter Optimal Value
Concentration75 ppm (maximum inhibition)
pHBoth pH 4 and pH 6 showed significant effectiveness
Immersion TimeUp to 72 hours without loss of efficiency

Specificity and Analytical Concerns

Overview:
While the TBA assay is widely used, concerns regarding its specificity have been raised due to potential interferences from other compounds that can react with TBA.

Analytical Insights:

  • Studies have indicated that various aldehydes and other biological molecules can produce false positives in TBARS assays, leading to misinterpretations of lipid peroxidation levels. High-performance liquid chromatography (HPLC) is recommended for more accurate quantification of malondialdehyde .

Mechanism of Action

The mechanism by which thiobarbituric acid exerts its antibacterial effects involves the inhibition of bacterial enzymes and disruption of bacterial cell membranes. It targets specific molecular pathways that are essential for bacterial growth and survival, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-TBA vs. Barbituric Acid (BA)

Property 2-TBA Barbituric Acid (BA)
Structure C₄H₄N₂O₂S (thiol at C2) C₄H₄N₂O₃ (oxygen at C2)
Hydrogen Bonding Forms ADA/DAD synthons with 2,4-diaminopyrimidine; sulfur participates in weaker hydrogen bonds Forms stronger O···H-N bonds, favoring rigid crystal lattices
Reactivity Reacts with lipid hydroperoxides to form MDA-TBA adducts (pink chromogen) Less reactive in TBARS assays due to lack of thiol group
Applications TBARS assays, metal complexes, antimicrobial derivatives Precursor for barbiturate drugs, dyes, and polymers

Key Insight: The sulfur atom in 2-TBA increases its nucleophilicity, enabling reactions with electrophiles (e.g., aldehydes, iodine) that BA cannot undergo . However, BA’s oxygen allows stronger hydrogen bonding, influencing crystallinity and solubility .

2-TBA vs. 5-Substituted Thiobarbituric Acid Derivatives

Derivatives like 5-arylidene-2-TBA (e.g., 5-(2-thienylidene)-2-TBA) exhibit enhanced bioactivity compared to 2-TBA:

  • Antimicrobial Activity : Pyrazole-2-TBA derivatives show broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/mL) due to electron-withdrawing substituents enhancing membrane disruption .
  • Antitumor Potential: Triphenyltin(IV)-2-TBA complexes inhibit tumor cell growth (IC₅₀: 1.2–5.6 µM) by disrupting mitochondrial function, outperforming uncomplexed 2-TBA .

Limitation: 5-Substituted derivatives often require multi-step syntheses (e.g., Knoevenagel condensation) , whereas 2-TBA is simpler to functionalize.

2-TBA vs. Other Thiobarbiturates (e.g., 1,3-Diethyl-2-TBA)

The diethyl ammonium salt of 2-TBA exhibits improved solubility in polar solvents (e.g., DMF, ethanol) compared to 2-TBA, facilitating pharmaceutical formulations . However, alkylation reduces its ability to chelate metals, limiting applications in coordination chemistry .

Analytical Performance: 2-TBA vs. Alternative Methods

TBARS Assay vs. HPLC for MDA Quantification

Metric 2-TBA Method Reverse-Phase HPLC
Sensitivity Detects MDA at 0.1 ppm Detects MDA at 0.05 ppm
Specificity Less specific (reacts with other aldehydes, e.g., hexanal) High specificity for MDA
Cost/Time Low cost, rapid (2–3 hours) High cost, requires 6–8 hours

Study Findings: In meat samples, 2-TBA overestimated MDA by 15–20% compared to HPLC due to interference from non-MDA aldehydes .

Electrochemical Detection

2-TBA reacts with iodide to form iodine, enabling its quantification at 3.9 × 10⁻⁵ M via cyclic voltammetry. This method is 10× more sensitive than spectrophotometric approaches but requires specialized equipment .

Biological Activity

2-Thiobarbituric acid (TBA) is a compound widely recognized for its role in assessing oxidative stress and lipid peroxidation in biological systems. This article explores the biological activity of TBA, focusing on its mechanisms, applications, and implications in various fields of research.

Overview of this compound

This compound is primarily known for its use in the thiobarbituric acid reactive substances (TBARS) assay, which quantifies lipid peroxidation products, particularly malondialdehyde (MDA). The assay is based on the reaction between MDA and TBA, leading to the formation of a colored complex that can be measured spectrophotometrically.

Lipid Peroxidation and Oxidative Stress

The TBARS assay serves as an indicator of oxidative stress by measuring lipid peroxidation levels. Lipid peroxidation is a process where free radicals attack lipids containing carbon-carbon double bonds, resulting in cell membrane damage and contributing to various diseases, including cancer and cardiovascular disorders. The reaction of MDA with TBA occurs under acidic conditions and elevated temperatures, forming a fluorescent adduct that absorbs light at 532 nm .

Specificity and Limitations

While the TBARS assay is widely used, it has limitations regarding specificity. TBA can react with various aldehydes and other compounds, potentially leading to misinterpretations of lipid peroxidation levels. Studies have shown that factors such as pH, temperature, and the presence of other reactive species can influence the results of TBA assays . Therefore, while TBA is a valuable tool for assessing oxidative stress, caution must be exercised when interpreting results.

Cancer Research

Research has demonstrated that TBA can be utilized to evaluate oxidative stress in cancer cells. For instance, studies have shown that certain compounds can induce cytotoxic effects in cancer cell lines through mechanisms involving oxidative stress and apoptosis. TBA's role in these studies helps elucidate the relationship between oxidative damage and cancer progression .

Food Science

In food science, TBA is employed to assess the quality and shelf-life of meat products by measuring lipid oxidation. The modified fluorometric TBARS method has been developed to enhance sensitivity in detecting low levels of lipid oxidation products in meat samples . This application is crucial for ensuring food safety and quality control.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of novel compounds on various human cancer cell lines using TBA assays to measure oxidative stress levels. Results indicated a significant increase in lipid peroxidation in treated cells compared to controls, highlighting the potential therapeutic effects of these compounds .
  • Food Quality Assessment : In a comparative study involving meat samples, researchers utilized the TBARS assay to measure lipid oxidation levels under different storage conditions. The findings revealed that specific packaging methods significantly reduced lipid oxidation, demonstrating TBA's utility in food preservation research .

Data Tables

Study Focus Methodology Key Findings
Cytotoxicity in Cancer CellsTBARS assay on treated vs. controlIncreased lipid peroxidation correlates with apoptosis
Food Quality AssessmentModified fluorometric TBARS methodEffective reduction of lipid oxidation through packaging

Q & A

Q. What are the optimal solvent conditions and spectrophotometric parameters for detecting 2-thiobarbituric acid (TBA) using UV-Vis spectroscopy?

Basic Methodology
TBA is highly soluble in a 95% ethanol and 5% water solvent system, which minimizes background interference and maximizes absorbance at 320 nm . For accurate detection:

  • Prepare standards in the ethanol-water solvent (1 cm glass cuvettes).
  • Subtract solvent background absorbance before analysis.
  • Use a linear standard curve (0.00006267–0.004201 M) with molar absorptivity ε = 414.9 L/(cm·mol) .
  • Validate sensitivity: the method detects concentrations as low as 13.13 µg/mL .

Q. How is the TBARS (Thiobarbituric Acid Reactive Substances) assay optimized for lipid peroxidation studies?

Basic Methodology
The TBARS assay quantifies lipid peroxidation by measuring malondialdehyde (MDA) adducts with TBA:

  • React TBA with MDA at 95°C under acidic conditions to form a chromophore (absorbance at 532 nm ) .
  • Use a molar extinction coefficient of 1.56×10⁵ M⁻¹·cm⁻¹ for MDA quantification .
  • For fluorometric sensitivity (e.g., in fresh meat), use hydrochloric acid extraction and a 1:1 ratio of extractant to TBA reagent .

Q. How do researchers validate the accuracy of TBA detection methods statistically?

Advanced Methodology
Statistical validation ensures reproducibility:

  • Perform t-tests (e.g., P > 0.05 for no significant difference between actual and calculated molarities) .
  • Use Spearman-Kendall correlations (Rs > 0.97) and Kolmogorov-Smirnov tests (P > 0.05) to confirm data distribution consistency .
  • Report recovery rates (mean 99.99% , SD 0.016%) and linear regression (R² = 1.000) .

Q. How does tautomerism of TBA affect its reactivity in analytical assays?

Advanced Consideration
TBA exists in equilibrium between keto-thione (N1) and enol (N10) forms, influenced by solvent polarity .

  • In methanol , enolization increases reactivity with MDA due to proton transfer .
  • Theoretical studies (DFT/MP2) show gas-phase dominance of N1, but polar solvents shift equilibrium, affecting assay kinetics .
  • Confirm tautomeric stability via IR, UV-vis, or NMR in experimental conditions .

Q. What are the challenges in ensuring specificity of the TBARS assay for MDA detection?

Advanced Consideration
TBA reacts with non-MDA compounds (e.g., sugars, amino acids), leading to false positives . Mitigate by:

  • Using HPLC or GC-MS to cross-validate MDA-TBA adducts .
  • Adjusting pH (low pH favors MDA-TBA specificity) .
  • Employing fluorometric methods for enhanced sensitivity in low-oxidation samples .

Q. How should researchers adapt TBARS assays for different biological matrices (e.g., plasma vs. tissue)?

Methodological Adjustments

  • For plasma : Use trichloroacetic acid (TCA) to precipitate proteins, reducing interference .
  • For tissue homogenates : Optimize extraction with perchloric acid to isolate lipid peroxides .
  • Account for matrix-specific pH effects (e.g., refrigerated meat vs. frozen samples) .

Q. What solvent systems are contraindicated for TBA analysis, and why?

Basic Consideration

  • Avoid pure water: TBA decomposes in cold water .
  • Non-polar solvents (e.g., hexane) are unsuitable due to low solubility. Ethanol-water mixtures balance solubility and spectral clarity .

Q. How do storage conditions impact TBA stability and assay reproducibility?

Advanced Methodology

  • Store TBA solutions in airtight glass containers to prevent oxidation .
  • Frozen samples (-20°C) show insignificant TBARS changes, while refrigerated (4°C) samples exhibit significant lipid oxidation over time .

Q. What advanced spectroscopic techniques complement UV-Vis for TBA analysis?

Advanced Methodology

  • Terahertz spectroscopy : Identifies polymorphic forms of TBA, critical for crystallography studies .
  • DFT calculations : Model tautomeric equilibria and predict reactivity under varying conditions .

Q. How do researchers reconcile contradictory data from different TBA detection methods?

Advanced Strategy

  • Cross-validate using multiple detection modes (e.g., spectrophotometry + fluorometry) .
  • Compare extraction efficiencies (e.g., acetic vs. hydrochloric acid) for specific matrices .
  • Standardize reporting in MDA equivalents to harmonize inter-study comparisons .

Properties

IUPAC Name

2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBUGGBMJDPOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31645-12-2 (mono-hydrochloride salt)
Record name Thiobarbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7060124
Record name Thiobarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 2-Thiobarbituric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10834
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

504-17-6
Record name Thiobarbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiobarbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiobarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiobarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thiobarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-THIOBARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YZW5SS7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Thiobarbituric acid
2-Thiobarbituric acid
2-Thiobarbituric acid
2-Thiobarbituric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.